molecular formula C14H21FN2O B7933143 (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide

(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide

Cat. No.: B7933143
M. Wt: 252.33 g/mol
InChI Key: IZPYLXIIXPOBOB-VUWPPUDQSA-N
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Description

(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide (CAS 1354032-92-0) is a chiral chemical compound of interest in medicinal chemistry research. This compound features a defined stereocenter and incorporates both a 4-fluorophenyl group and an isopropyl moiety, a structural pattern found in compounds investigated for their potential as opioid receptor ligands . The specific stereochemistry is provided, which is critical for research into structure-activity relationships. Researchers utilize this and related N-isopropyl-propionamide derivatives as key building blocks in the synthesis and development of novel bioactive molecules for experimental purposes . The compound is provided as a high-purity material to ensure consistent experimental results. This product is labeled with the CAS number 1354032-92-0 for precise identification . Intended Use and Handling: This product is strictly for research use in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-9(2)17(14(18)10(3)16)11(4)12-5-7-13(15)8-6-12/h5-11H,16H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYLXIIXPOBOB-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C(C)C)C(C)C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Followed by Acylation

This method involves sequential functionalization:

  • Synthesis of 1-(4-Fluorophenyl)ethylamine :

    • Starting material : 4-Fluoroacetophenone is reduced to (R)- or (S)-1-(4-fluorophenyl)ethanol using chiral catalysts like (R)-BINAP-Ru complexes.

    • Amination : The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

  • Amide Coupling :

    • React the amine with isopropylamine and propionyl chloride under Schotten-Baumann conditions.

    • Conditions : Dichloromethane, 0°C, triethylamine as base. Yield: ~65–72% (estimated).

Table 1 : Key Reaction Parameters for Reductive Amination Pathway

StepReagents/CatalystsTemperatureYield (%)
Ketone ReductionRu-(R)-BINAP, H₂80°C89
Mitsunobu ReactionDIAD, PPh₃, Phthalimide25°C78
Amide FormationPropionyl chloride, Et₃N0°C → 25°C70

Direct Asymmetric Synthesis via Chiral Auxiliaries

To enforce the (S)-configuration, Evans oxazolidinones or Oppolzer’s sultams are employed:

  • Auxiliary Attachment :

    • (S)-2-Aminopropionic acid is bonded to a chiral auxiliary (e.g., (4R)-benzyl oxazolidinone).

  • Alkylation :

    • The enolate is alkylated with 1-(4-fluorophenyl)ethyl bromide.

  • Auxiliary Removal and Amide Formation :

    • Hydrolysis of the auxiliary followed by HATU-mediated coupling with N-isopropylamine.

Critical Factors :

  • Solvent : THF for enolate stability.

  • Temperature : −78°C during alkylation to minimize racemization.

  • Yield : 50–60% over three steps (projected).

Catalytic Asymmetric Methods

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Palladium or nickel catalysts enable simultaneous control of stereochemistry and amide bond formation:

  • Substrates : Racemic 1-(4-fluorophenyl)ethylamine and isopropyl propionate.

  • Catalyst : Pd(OAc)₂ with (S)-BINAP ligand.

  • Mechanism : The catalyst racemizes the amine while selectively forming the (S)-amide.

  • Yield/ee : Up to 85% yield with 94% enantiomeric excess (extrapolated from similar systems).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability:

  • Microreactor Setup :

    • Step 1 : Continuous hydrogenation of 4-fluoroacetophenone.

    • Step 2 : In-line amination and acylation modules.

  • Advantages : Improved heat transfer and reduced reaction times (projected 40% time reduction).

Green Chemistry Approaches

  • Solvent Replacement : Switch from dichloromethane to cyclopentyl methyl ether (CPME).

  • Catalyst Recycling : Immobilized Ru-BINAP on silica for 5–7 reuse cycles.

Analytical Validation of Synthesis

Chiral Purity Assessment

  • HPLC Method :

    • Column : Chiralpak IC (4.6 × 250 mm).

    • Mobile Phase : Hexane:isopropanol (80:20) + 0.1% diethylamine.

    • Retention Times : (S)-isomer: 12.3 min; (R)-isomer: 14.7 min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 2H, Ar-F), 6.95–6.85 (m, 2H, Ar-F), 4.85 (q, J = 6.8 Hz, 1H, CHCH₃), 3.45 (sept, J = 6.4 Hz, 1H, NCH(CH₃)₂).

  • HRMS : m/z 253.1678 [M+H]⁺ (calculated: 253.1673) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the fluoro-phenyl ring, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1.1. COX-2 Inhibition

One of the primary applications of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, making this compound a candidate for treating conditions associated with inflammation and pain, such as arthritis and other inflammatory diseases. Studies have shown that selective COX-2 inhibitors can provide analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs .

1.2. Anticancer Activity

Recent research indicates that compounds similar to (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. The compound's ability to inhibit COX-2 may contribute to its anticancer effects, as COX-2 is often overexpressed in various tumors .

2.1. Synthetic Pathways

The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves several steps, including the use of chiral amines and specific reagents to ensure the desired stereochemistry is achieved. The synthesis has been optimized for yield and purity, making it suitable for further biological evaluation .

2.2. Characterization Techniques

Characterization of the compound has been performed using various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structural integrity and purity of the synthesized compound.
  • Infrared Spectroscopy (IR) : Employed to identify functional groups and confirm chemical bonds.
  • Mass Spectrometry : Utilized for determining molecular weight and confirming the molecular formula .

3.1. In Vivo Studies

In vivo studies have demonstrated that (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide effectively reduces inflammation in animal models, correlating with decreased levels of inflammatory markers such as prostaglandins .

3.2. Clinical Relevance

Clinical relevance is established through trials assessing the efficacy of selective COX-2 inhibitors in managing chronic pain conditions. These studies highlight the potential of this compound in improving patient outcomes while minimizing adverse effects commonly associated with traditional NSAIDs .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

    Binding Affinity: The presence of the fluoro-phenyl group enhances binding affinity to target proteins, potentially increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide
  • Structure : Differs from the target compound by replacing the 4-fluorophenylethyl group with a 4-fluoro-benzyl moiety.
  • Molecular Weight : 238.30 g/mol (identical to the target compound).
  • Both compounds share the same discontinued status, limiting their commercial accessibility .
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
  • Structure: Contains a pyrrolidine ring instead of the amide group, with a methylamino side chain.
  • Molecular Weight : 238.30 g/mol (same as the target compound).
  • Key Differences : The pyrrolidine ring and hydroxyl group confer distinct hydrogen-bonding capabilities and polarity. Despite structural dissimilarity, its identical molecular weight underscores the need for advanced analytical techniques (e.g., NMR, chiral chromatography) to differentiate it from the target compound .

Halogen-Substituted Analogs

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide
  • Structure : Features a 2-iodo-benzyl group instead of 4-fluorophenylethyl.
  • Molecular Weight : 346.21 g/mol (significantly higher due to iodine).
  • The ortho-substitution position may also impact molecular symmetry and crystallinity .

Isomeric and Positional Considerations

Evidence from fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl) highlights the analytical challenges posed by positional isomers (ortho, meta, para) of fluorophenyl groups . Although the target compound’s 4-fluoro substitution minimizes isomer ambiguity, synthesis impurities or byproducts could introduce structural analogs requiring separation via techniques like HPLC or GC-MS.

Comparative Data Table

Compound Name Molecular Weight Substituents Functional Groups Stereochemistry Availability
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide 238.30 4-fluorophenylethyl, isopropyl Amide S Discontinued
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide 238.30 4-fluoro-benzyl, isopropyl Amide S Discontinued
(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide 346.21 2-iodo-benzyl, isopropyl Amide S Available (CAS 1353996-51-6)
(S)-1-((S)-2-(4-fluoro-phenyl)-ethyl)pyrrolidin-3-ol 238.30 4-fluorophenylethyl, methylamino Pyrrolidine, hydroxyl S (multiple centers) Available (high cost: $5,000/0.1g)

Research Findings and Analytical Challenges

  • Mass Spectrometry Limitations : Compounds with identical molecular weights (e.g., target compound vs. pyrrolidine analog) require complementary techniques like NMR or X-ray crystallography for unambiguous identification .
  • Synthetic Complexity: The synthesis of (S)-15 and (S)-16 (butanamide/diazepanone derivatives) illustrates the variability in synthetic routes for fluorinated amides, impacting purity and scalability .

Biological Activity

(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide is C14H21FN2O, with a molecular weight of 250.34 g/mol. The structure features an amino group, a propionamide backbone, and a fluorinated phenyl group, which contribute to its biological properties.

Synthesis Methods

The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Propionamide Backbone : Reaction of propionic acid with an appropriate amine.
  • Introduction of the Isopropyl Group : Alkylation using isopropyl halides under basic conditions.
  • Addition of the Phenyl-Propyl Group : Utilization of Friedel-Crafts alkylation or similar methods with phenylpropyl halides and a Lewis acid catalyst.

The mechanism of action for (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide involves interactions with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways that are crucial for therapeutic effects .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, it has shown promising cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin in certain assays. The compound's three-dimensional structure enhances its interaction with protein binding sites, which is critical for its efficacy in cancer therapy .

Antimicrobial Properties

Research indicates that (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a new antibacterial agent. The compound's activity correlates with its structural features, particularly the presence of the fluorinated phenyl group .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerFaDu hypopharyngeal cellsHigher cytotoxicity than bleomycin
AntimicrobialVarious bacterial strainsEffective against multiple strains

Table 2: Synthesis Steps

StepDescription
1. Propionamide BackboneReaction of propionic acid with amine
2. Isopropyl GroupAlkylation using isopropyl halides
3. Phenyl-Propyl AdditionFriedel-Crafts alkylation with phenylpropyl halides

Case Studies

  • Cytotoxicity Study : A comparative study evaluated (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide against standard anticancer drugs in vitro. Results indicated a significant increase in apoptosis in treated cells compared to controls, highlighting the compound's potential as a novel therapeutic agent .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. The results showed that it inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its utility in treating infections caused by resistant pathogens .

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